molecular formula C26H20N2 B146795 Bathocuproine CAS No. 4733-39-5

Bathocuproine

Cat. No. B146795
CAS RN: 4733-39-5
M. Wt: 360.4 g/mol
InChI Key: STTGYIUESPWXOW-UHFFFAOYSA-N
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Description

Bathocuproine, also known as 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), is a derivative of 1,10-phenanthroline with two methyl groups and two phenyl groups in the 2,9 and 4,7 positions, respectively . It is a wide-band-gap material with a high electron affinity . When embedded into organic electronic devices, bathocuproine acts as an exciton-blocking barrier which prohibits exciton diffusion process towards the Al electrode .


Molecular Structure Analysis

Bathocuproine is a bidentate chelating ligand . The two methyl groups flank the nitrogen centers, making bathocuproine a bulky ligand . Its chemical formula is C26H20N2 .


Chemical Reactions Analysis

The water-soluble Cu+ chelator bathocuproine disulfonate (BCS) is widely used to quantify Cu+ or detect Cu+ formation in Cu2±initiated oxidation reactions . It has also been reported that bathocuproine can be a very efficient cathode interlayer (CIL) for nonfullerene-based organic solar cells (OSCs) .


Physical And Chemical Properties Analysis

Bathocuproine is a pale yellow solid that is soluble in polar organic solvents . It has a melting point of 283 °C . Its molar mass is 360.460 g·mol−1 .

Scientific Research Applications

Application in Perovskite Solar Cells

Bathocuproine has been used in the development of semi-transparent perovskite solar cells . A charge transfer induced Bathocuproine:Ag complex is employed to mediate the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode . This complex can reduce the electron extraction barrier, create beneficial gap states for electron transport, serve as a hole blocking layer to suppress charge recombination, and protect the C60 underlayer from the sputtering damage .

Use in Organic Light-Emitting Devices

The compound is used as a light outcoupling layer in top-emitting organic light-emitting devices with tris (8-hydroxyquinoline) aluminum emission layer .

Role in Colorimetric Determination of Copper

2,9-Dimethyl-1,10-phenanthroline is used as a reagent for the colorimetric determination of copper . It acts as a chelating agent, forming a complex with copper that can be detected colorimetrically .

Use in Synthesis of Aryl Ketones

This compound is also used in the synthesis of aryl ketones . Aryl ketones are important building blocks in organic synthesis and are used in the production of various pharmaceuticals and agrochemicals .

Application in Organic Synthesis and Organic Luminescent Materials

Bathocuproine can be used as a synthetic building block for organic synthesis and organic luminescent materials . It can be applied in the modification and derivatization of bioactive molecules and optoelectronic materials .

Role as a Bidentate Ligand in Organic Catalytic Reactions

Additionally, Bathocuproine can also be used as a bidentate ligand in organic catalytic reactions . As a ligand, it can bind to a central metal atom to form a coordination complex, which can then be used in various catalytic reactions .

Safety And Hazards

Bathocuproine may cause long-lasting harmful effects to aquatic life and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
Source PubChem
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InChI

InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3
Source PubChem
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InChI Key

STTGYIUESPWXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
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Molecular Formula

C26H20N2
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DSSTOX Substance ID

DTXSID4063585
Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Molecular Weight

360.4 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Bathocuproine
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Product Name

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

CAS RN

4733-39-5
Record name Bathocuproine
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Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Bathocuproine (BCP) primarily acts by selectively chelating copper ions, specifically Cu(I) ions [, , , , ]. This chelation forms a stable complex, (BCP)2Cu2+, effectively reducing the availability of free copper ions [].

  • Inhibition of copper-dependent reactions: By chelating copper, BCP can inhibit enzymes and reactions that require copper as a cofactor [, , , , ].
  • Alteration of redox states: BCP can interfere with redox reactions involving copper ions, influencing cellular processes sensitive to redox balance [, , ].
  • Modification of electronic properties: In material science, BCP is used as a buffer layer in organic electronic devices, modifying energy levels and facilitating charge transport [, , , , , ].

ANone: Bathocuproine (BCP) is an organic compound with the following characteristics:

  • Spectroscopic Data:
    • UV-Vis Spectroscopy: BCP exhibits characteristic absorbance peaks, particularly in the presence of Cu(I) ions, enabling its use in spectrophotometric determination of copper [, , , ].

ANone: BCP demonstrates good material compatibility and stability in a variety of applications:

  • Organic Electronics: BCP is widely employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent film-forming properties, electron transport capability, and ability to act as a hole-blocking layer [, , , ]. It exhibits stability under various operational conditions and enhances device performance and lifespan.
  • Chemical Sensing: BCP's selectivity for Cu(I) ions makes it suitable for developing copper sensors. When incorporated into sensing platforms like optical fibers or electrodes, BCP enables sensitive and selective detection of copper in various matrices [, ].

ANone: While not a catalyst itself, BCP plays a crucial role in certain catalytic reactions:

  • Ullmann Cross-Coupling: BCP acts as a ligand in nickel-catalyzed Ullmann cross-coupling reactions, enhancing selectivity for the desired cross-coupled products []. Its presence in the reaction mixture influences the catalytic activity and selectivity of the nickel catalyst.

ANone: Computational methods provide valuable insights into BCP's properties and behavior:

  • Electronic Structure Calculations: Density functional theory (DFT) calculations have been used to investigate the electronic structure of BCP, particularly its energy levels and interactions with metals in electronic devices [, ]. These calculations aid in understanding charge transport mechanisms and optimizing device performance.
  • Molecular Modeling: Molecular dynamics simulations can be employed to study the self-association of BCP and its binding interactions with target molecules like amyloid-beta peptide, providing information on binding affinities and structural features important for interaction [, ].

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